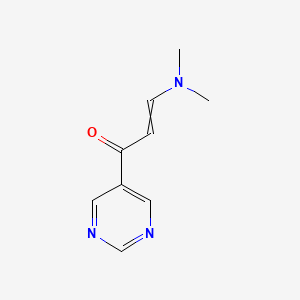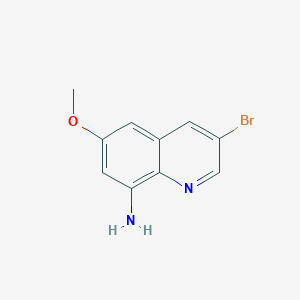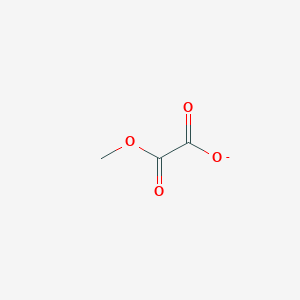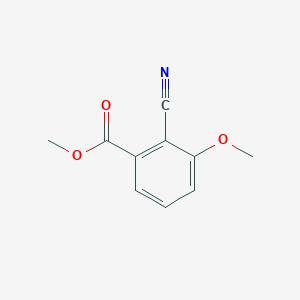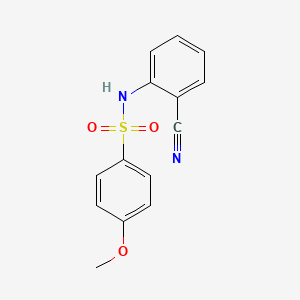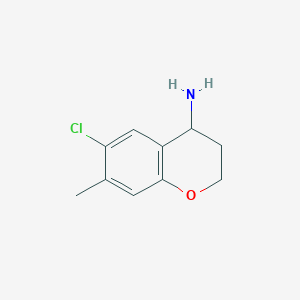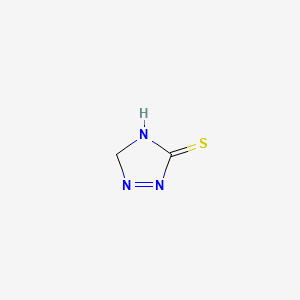![molecular formula C14H14N4 B8757478 N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE](/img/structure/B8757478.png)
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields Benzotriazole derivatives are widely recognized for their corrosion inhibition properties, making them valuable in industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.
Methylation: The benzotriazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline and formaldehyde under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, inhibiting their catalytic activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzotriazole: Similar structure but with the methyl group at the 4-position.
5-Methylbenzotriazole: Lacks the anilinomethyl group.
1-Anilinomethylbenzotriazole: Lacks the methyl group.
Uniqueness
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE is unique due to the presence of both the methyl and anilinomethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14N4 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
N-[(5-methylbenzotriazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H14N4/c1-11-7-8-14-13(9-11)16-17-18(14)10-15-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
BDKVJDQHYRDZBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
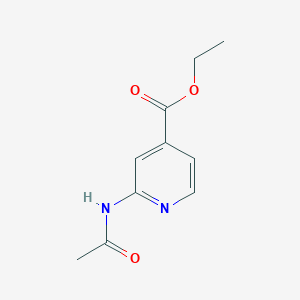

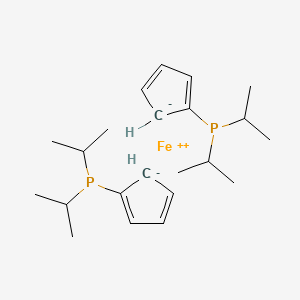
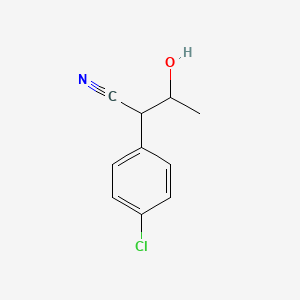
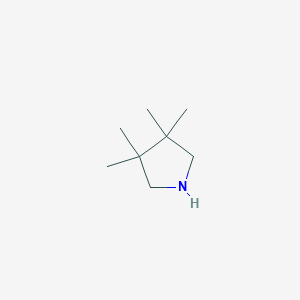
![Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8757428.png)
